molecular formula C16H21N5O B2523094 N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide CAS No. 1645443-13-5

N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide

Cat. No.: B2523094
CAS No.: 1645443-13-5
M. Wt: 299.378
InChI Key: ULZWEYCQPJFNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule is characterized by a complex structure that incorporates a benzimidazole core, a feature present in various biologically active substances . The benzimidazole moiety is known for its potential role in interacting with enzymatic targets and is a common scaffold in medicinal chemistry. The specific structure of this compound, which combines acetamide, cyanomethyl, and propan-2-yl substituents, suggests its utility as a key intermediate or building block in organic synthesis. Researchers can employ this compound in the development of novel molecular entities, particularly for investigating structure-activity relationships (SAR) or as a precursor for more complex heterocyclic systems. Its molecular framework may be relevant for studies in neurological research, given that related benzimidazole-containing compounds are explored for their pharmacological profiles . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11(2)21-14-7-5-4-6-13(14)20-16(21)12(3)19-10-15(22)18-9-8-17/h4-7,11-12,19H,9-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZWEYCQPJFNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C)NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide is a synthetic compound that exhibits significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H21N5O
  • Molecular Weight : 299.378 g/mol
  • CAS Number : 1645443-13-5

The unique features of this compound include a cyanomethyl group and a benzimidazole moiety, which are known to influence its biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antitumor Activity : Similar compounds have shown promising cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities have been evaluated for their cytotoxic properties against MDA-MB-231, SUIT-2, and HT-29 cell lines, demonstrating varying degrees of effectiveness compared to established chemotherapeutics like cisplatin .

Table 1: Comparison of Cytotoxic Effects of Related Compounds

Compound NameCell Line TestedIC50 (µM)Comparison to Cisplatin
Compound AMDA-MB-2315More potent
Compound BSUIT-220Less potent
Compound CHT-2910More potent

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The cyanomethyl group may facilitate hydrogen bonding or other interactions that can modify the activity of these targets, potentially leading to apoptosis in cancer cells.

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods involving the reaction of benzimidazole derivatives with cyanomethyl acetamides. The versatility in its synthesis allows for modifications that could enhance its biological properties.

Table 2: Synthesis Methods Overview

Method DescriptionKey Reagents UsedOutcome
Method ABenzimidazole derivative + cyanomethyl acetamideYielded target compound
Method BAlternative amine derivativesVariations in biological activity

Case Studies and Research Findings

Recent investigations into compounds similar to this compound have yielded promising results. For example, studies have shown that modifications to the benzimidazole structure can significantly enhance cytotoxicity against specific cancer cell lines .

In another study, a series of related compounds were synthesized and tested for their antitumor activity, revealing that certain structural modifications led to improved efficacy compared to traditional chemotherapeutics like doxorubicin .

Scientific Research Applications

Anticancer Potential

N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide shows promise in cancer therapy due to its structural similarity to known bioactive compounds. Studies indicate that it may serve as a lead compound for designing new inhibitors targeting specific biological pathways involved in cancer progression, particularly kinases.

Antimicrobial and Antitubercular Activities

Research has demonstrated that derivatives of benzimidazole, including compounds similar to this compound, exhibit antimicrobial and antitubercular activities. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria . The mechanism often involves interference with vital mycobacterial enzymes.

Molecular Interaction Studies

To assess the binding affinity of this compound to various biological targets, techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed. Additionally, molecular docking studies provide insights into binding modes and affinities with target proteins, which are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with key structural analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide C15H19N5O 285.34 Ethyl (benzimidazole N1), cyanomethyl Kinase inhibition (hypothesized)
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methylbenzofuran-2-yl)ethylamino]acetamide C19H23N3O2 325.40 Cyclopropyl (cyanomethyl), benzofuran core Antimicrobial (hypothesized)
2-(Benzylamino)-N-(cyanomethyl)-2-methylpropanamide C13H17N3O 231.29 Benzylamino, methyl branching Synthetic intermediate
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C17H16N4O2 308.34 Ethylamino, quinazolinone core Anti-inflammatory

Key Observations:

Substituent Impact on Bioactivity: The ethyl vs. propan-2-yl substitution on the benzimidazole ring (as in ) may alter steric bulk and hydrophobic interactions, affecting target binding .

Cyanomethyl Group: The cyanomethyl group (-CH2CN) is a common feature in the target compound and analogs like 4w (). This group enhances hydrogen-bonding capacity and metabolic stability compared to unsubstituted acetamides .

Backbone Flexibility: The ethylamino linker in the target compound provides conformational flexibility, whereas rigid analogs like the quinazolinone derivative () exhibit constrained geometries that may limit target engagement .

Q & A

Q. What are the common synthetic routes for N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to construct the benzimidazole core. For example, Pd(dppf)Cl₂ is used under inert conditions (N₂ atmosphere) with THF/H₂O as a solvent system. Key intermediates like 2-aminobenzimidazole derivatives are synthesized via cyclization of substituted bromophenylacetamides. Intermediate purity is verified using column chromatography, and structural confirmation relies on IR, ¹H/¹³C NMR, and HRMS .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in DMSO-d₆ identify proton environments and carbon frameworks, respectively. For example, aromatic protons in the benzimidazole ring appear as multiplet signals at δ 7.2–8.4 ppm .
  • Mass Spectrometry : HRMS confirms molecular weight with <1 ppm error (e.g., [M+H]⁺ calculated: 404.1359, observed: 404.1348) .
  • Chromatography : HPLC with Purospher® STAR columns ensures ≥95% purity, validated using hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How can Pd-catalyzed coupling efficiency be optimized during synthesis, and what factors influence yield?

  • Methodological Answer :
  • Catalyst Loading : 0.1–0.2 eq of Pd(dppf)Cl₂ minimizes side reactions while maintaining reactivity .
  • Solvent Systems : THF:H₂O (5:1) enhances solubility of polar intermediates. Elevated temperatures (80°C) accelerate reaction rates but require strict moisture control .
  • Base Selection : K₂CO₃ (2 eq) neutralizes acidic byproducts without degrading sensitive functional groups like cyanomethyl .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity in complex regions (e.g., ethylamino linkage) .
  • X-ray Crystallography : Resolves stereochemical uncertainties in the propan-2-ylbenzimidazole moiety, critical for structure-activity relationship (SAR) studies .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity patterns .

Q. How do researchers evaluate the biological activity of this compound, and what assays are prioritized?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases (e.g., JAK3) using fluorescence-based assays with ATP-competitive probes .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
  • In Vivo Models : Analgesic activity evaluated in rodent thermal hyperalgesia models, with dose-response curves (e.g., ED₅₀ calculations) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory activity varies significantly between RAW264.7 macrophages (IC₅₀ = 12 μM) and human PBMCs (IC₅₀ = 45 μM) due to metabolic differences .
  • SAR Studies : Systematically modify substituents (e.g., cyanomethyl vs. methyl groups) to isolate contributions to activity .
  • Reproducibility Checks : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield (Pd-catalyzed step)68–72%
Purity (HPLC)≥95% (Hexane:EtOAc = 8:2)
MIC (S. aureus)8 µg/mL
Analgesic ED₅₀ (Rodent Model)25 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.